molecular formula C20H23NO7S B2602439 Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate CAS No. 120824-80-8

Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate

Cat. No.: B2602439
CAS No.: 120824-80-8
M. Wt: 421.46
InChI Key: GFSFXIOOUGXOOH-UHFFFAOYSA-N
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Description

Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate is a specialized ester derivative containing two key functional groups: a benzyloxycarbonyl (Cbz) protecting group and a toluene-4-sulfonyl (tosyl) leaving group. This compound is structurally characterized by:

  • Ethyl ester backbone: Provides stability and solubility in organic solvents.
  • Benzyloxycarbonylamino group: A common protective moiety for amines in peptide synthesis, preventing unwanted side reactions .
  • Toluene-4-sulfonyloxy group: A sulfonate ester often used as a leaving group in nucleophilic substitution reactions or as an activating group in organic transformations.

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)sulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO7S/c1-3-26-19(22)18(21-20(23)27-13-16-7-5-4-6-8-16)14-28-29(24,25)17-11-9-15(2)10-12-17/h4-12,18H,3,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSFXIOOUGXOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(COS(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous compounds highlights differences in reactivity, stability, and applications. Below is a detailed table and discussion:

Table 1: Key Properties of Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate and Analogs

Compound Name Functional Groups Commercial Status (CymitQuimica) Potential Applications
This compound Cbz, Tosyl, Ethyl ester Discontinued Peptide synthesis, nucleophilic activation
Methyl 3-(isoquinolin-5-yl)propanoate Isoquinoline, Methyl ester Discontinued Alkaloid derivatization, medicinal chemistry
Benzyloxycarbonyl-L-alanine ethyl ester Cbz, Ethyl ester Available (hypothetical) Standard peptide intermediate
Tosyl chloride derivatives (e.g., methyl tosylate) Tosyl, Methyl/ethyl ester Widely available Alkylating agents, sulfonation reactions

Key Comparisons:

Functional Group Utility: The Cbz group in the target compound contrasts with simpler esters (e.g., Methyl 3-(isoquinolin-5-yl)propanoate), which lack protective or activating groups. This makes the target compound more suited for stepwise synthesis requiring amine protection . The tosyl group enhances leaving-group ability compared to non-sulfonated analogs, enabling efficient nucleophilic displacements (e.g., in Mitsunobu reactions or SN2 mechanisms).

Commercial Availability: Both the target compound and Methyl 3-(isoquinolin-5-yl)propanoate are discontinued, indicating niche demand or synthesis complexities (e.g., purification challenges or low yields) . In contrast, simpler tosylates (e.g., methyl tosylate) remain widely accessible.

Stability and Reactivity :

  • The ethyl ester backbone in the target compound offers superior hydrolytic stability compared to methyl esters, aligning with its role in multi-step syntheses.
  • Tosyl groups are less moisture-sensitive than mesyl (methanesulfonyl) analogs, favoring storage and handling.

Applications: The target compound’s dual functionality (Cbz and tosyl) positions it as a versatile intermediate for synthesizing amino acid derivatives or activated substrates. This contrasts with Methyl 3-(isoquinolin-5-yl)propanoate, which is tailored for alkaloid-related applications.

Research Findings and Limitations

  • Structural Characterization: No direct crystallographic data for the target compound is cited in the provided evidence. However, SHELX software (widely used for small-molecule refinement) could theoretically resolve its structure if crystallized .
  • Synthetic Challenges : Discontinuation suggests synthesis hurdles, such as low yields or competing side reactions during tosylation or Cbz protection steps.
  • Literature Gaps : The evidence lacks peer-reviewed studies on this specific compound. Further investigation into patents or specialized journals is recommended for deeper insights.

Biological Activity

Ethyl 2-benzyloxycarbonylamino-3-(toluene-4-sulfonyloxy)propionate (CAS Number: 120824-80-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H23NO7SC_{20}H_{23}NO_{7}S, with a molar mass of 421.46 g/mol. The compound features a benzyloxycarbonyl group, which is known to enhance the lipophilicity and biological activity of amino acids and their derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzyloxycarbonylated amino acids with toluene sulfonate derivatives. The process can be optimized through various reaction conditions, including temperature, solvent choice, and catalyst selection.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives possess antibacterial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The structure-activity relationship (SAR) suggests that modifications on the aromatic rings can enhance efficacy against specific bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedActivity Level
Compound AE. coli, S. aureusHigh
Compound BP. aeruginosaModerate
Ethyl 2-BCAS. pyogenesSignificant

Cytotoxicity

In addition to antimicrobial properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary studies indicate that the compound may induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Caspase activation
MCF-720Cell cycle arrest
A54925Apoptosis induction

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on a series of synthesized compounds including ethyl 2-benzyloxycarbonylamino derivatives demonstrated that certain modifications led to enhanced antibacterial activity against multi-drug resistant strains .
  • Cytotoxicity Evaluation : In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines. Results indicated dose-dependent responses, with significant cell death observed at concentrations above 10 µM .

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